2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

Description

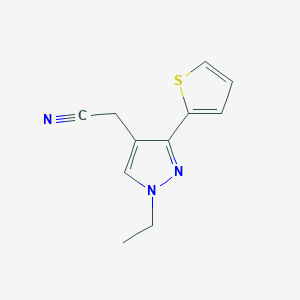

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a thiophene ring at the C3 position, and an acetonitrile moiety at the C4 position. Its structure combines aromatic, electron-rich thiophene and pyrazole systems with a polar nitrile group, rendering it a versatile intermediate in medicinal and agrochemical research.

Properties

IUPAC Name |

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-14-8-9(5-6-12)11(13-14)10-4-3-7-15-10/h3-4,7-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFXVSLTPYXFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiophene ring with a pyrazole moiety, which is known for contributing to various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 220.29 g/mol. The presence of both thiophene and pyrazole rings enhances its reactivity and interaction with biological targets, making it a subject of interest for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate potent effects against various pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

These findings suggest that the compound may inhibit biofilm formation and bacterial growth effectively, positioning it as a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies have shown that compounds with similar structures can significantly reduce inflammation markers in cell-based assays. For instance, compounds derived from pyrazole scaffolds have demonstrated IC50 values ranging from 4.8 to 30.1 µM against inflammatory pathways such as NF-kB activation . This indicates that this compound may also possess similar anti-inflammatory capabilities.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The compound's structure allows it to modulate the activity of these biological targets, leading to its observed therapeutic effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic contexts:

- Antimicrobial Studies : A series of pyrazole derivatives were tested against multiple bacterial strains, revealing that modifications in their structure could enhance their antimicrobial efficacy.

- Anti-inflammatory Research : In vivo models demonstrated that certain pyrazole compounds could significantly reduce edema in carrageenan-induced inflammation models, suggesting their potential as anti-inflammatory agents.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds, which are critical in various chemical reactions and material science applications. Researchers have utilized it in:

- Synthesis of pharmaceutical intermediates : Its structure allows for modifications that lead to new drug candidates.

- Organic electronics : Used in developing materials with specific electronic properties, such as organic semiconductors.

Biology

In biological research, 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile has been studied for its potential antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, research indicates effective inhibition of tumor growth in vitro.

Medicine

In medicinal chemistry, the compound is being explored for its role as a pharmaceutical intermediate . Its interactions with specific molecular targets may lead to the development of drugs that modulate enzyme activity or receptor function. Notable research includes:

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of the compound revealed significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating dose-dependent effects that warrant further investigation into its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Thiophene-Nitrile Derivatives

Key Observations :

- The ethyl group in the target compound may enhance lipophilicity compared to phenyl or propynyl substituents, influencing bioavailability .

Table 2: Bioactivity Comparison of Pyrazole-Thiophene Derivatives

Key Observations :

Physicochemical Properties and Reactivity

Table 3: Comparative Physicochemical Data

Key Observations :

Preparation Methods

Synthesis of Enamino Ester Precursors

- Example: (E)-ethyl 3-(dipropylamino)acrylate is prepared by reacting ethyl propiolate with dipropylamine in methanol under stirring conditions.

- This enamino ester serves as a versatile substrate for cycloaddition reactions leading to pyrazole derivatives.

- Typical yield: ~90%.

- Characterization includes FT-IR, ^1H NMR, and ^13C NMR spectroscopy confirming the structure and purity.

Cycloaddition with Hydrazonoyl Halides

- Hydrazonoyl halides, prepared by literature methods, react with enamino esters in solvents like dioxane with triethylamine as a base.

- The reaction proceeds via 1,3-dipolar cycloaddition forming pyrazole rings substituted at specific positions.

- The substituents on hydrazonoyl halides determine the aryl or heteroaryl groups introduced on the pyrazole ring, enabling incorporation of thiophen-2-yl groups.

- Reaction conditions typically involve refluxing for several hours, followed by isolation and purification of the pyrazole products.

Introduction of the Acetonitrile Group

- The acetonitrile moiety at the C4 position can be introduced by functional group transformations on the pyrazole ring.

- One approach involves the use of pyrazolyl acetonitrile intermediates, which can be synthesized via condensation reactions involving cyanoacetic acid derivatives or related nitrile-containing reagents.

- The nitrile group imparts specific reactivity and influences the compound's physicochemical properties.

Alkylation at N1 Position

- The N1-ethyl substitution is typically achieved by alkylation of the pyrazole nitrogen using ethyl halides or ethylating agents under basic conditions.

- This step requires selective alkylation to avoid substitution at other nucleophilic sites.

- Optimization of reaction conditions ensures high regioselectivity and yield.

Example Synthesis Summary (Hypothetical)

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl propiolate + dipropylamine, MeOH, RT | (E)-ethyl 3-(dipropylamino)acrylate | 90 | Enamino ester precursor |

| 2 | Hydrazonoyl halide + enamino ester, dioxane, reflux, TEA | Substituted pyrazole intermediate | 70-85 | Incorporates thiophen-2-yl substituent |

| 3 | Alkylation with ethyl halide, base | N1-ethyl substituted pyrazole | 75-80 | Selective N1 alkylation |

| 4 | Introduction of acetonitrile group via condensation or substitution | Final product: 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile | Variable | Functionalization at C4 position |

Research Findings and Challenges

- Synthesis optimization remains a key challenge due to the need for regioselectivity and scalability.

- The presence of electron-rich thiophene and electron-withdrawing nitrile groups requires careful control to avoid side reactions.

- Detailed physicochemical characterization (NMR, IR, MS) confirms structural integrity.

- The synthetic methodology benefits from the versatility of hydrazonoyl halides and enamino esters as building blocks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours). Key steps include stoichiometric control of hydrazine hydrate (1:1 molar ratio) and purification via ethanol recrystallization . For pyrazole core formation, Mannich reactions involving diaza-crown ethers or chlorophenol derivatives may enhance regioselectivity . Optimization involves monitoring reaction progress via TLC and adjusting reflux time/temperature to improve yield (typically 60–75%).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Use and NMR to confirm substitution patterns on the pyrazole and thiophene rings. Peaks near δ 2.5–3.0 ppm (acetonitrile CH) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters provide structural validation. Hydrogen-bonding interactions (e.g., C–H⋯O/N) stabilize the lattice .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation.

- Avoid release into aquatic environments due to potential ecotoxicity (EC for aquatic organisms < 1 mg/L) .

- Dispose via incineration or licensed chemical waste services per local regulations .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?

- Resolution strategies :

- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of substituents).

- Use 2D techniques (COSY, NOESY) to assign coupling interactions. For example, thiophene-proton coupling (J = 3–5 Hz) may overlap with pyrazole signals, requiring deconvolution .

- Cross-validate with computational methods (DFT calculations for chemical shift predictions) .

Q. What strategies are effective for modifying the pyrazole-thiophene-acetonitrile scaffold to enhance biological activity?

- Derivatization approaches :

- Introduce electron-withdrawing groups (e.g., –NO, –CF) at the pyrazole 1-position to modulate electronic effects.

- Replace the ethyl group with bulkier substituents (e.g., isopropyl, benzyl) to probe steric effects on receptor binding .

- Functionalize the acetonitrile moiety via nucleophilic addition (e.g., Grignard reagents) to generate ketones or amines .

- Screen derivatives using in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies) .

Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and solvent conditions?

- Experimental design :

- pH-dependent stability : Perform kinetic studies in buffered solutions (pH 2–12) using HPLC to track degradation products (e.g., hydrolysis of the nitrile group to amides/acids) .

- Solvent effects : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (EtOH, HO) solvents. For example, DMSO may stabilize intermediates via hydrogen bonding .

- Temperature studies : Use Arrhenius plots to determine activation energy for decomposition pathways .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

- Tools :

- Molecular dynamics simulations : Predict logP (octanol-water partition coefficient) using software like Schrödinger’s QikProp. Experimental logD (pH 5.5) for analogs ranges from 1.2–2.5 .

- DFT calculations : Estimate pKa (e.g., pyrazole N–H acidity ~11.1) via Gaussian or ORCA .

- Docking studies : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

- Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.